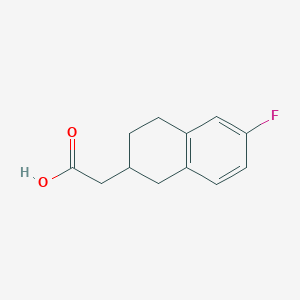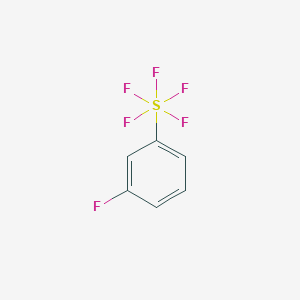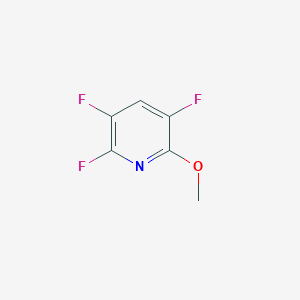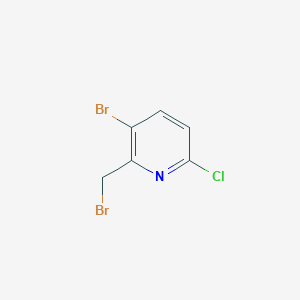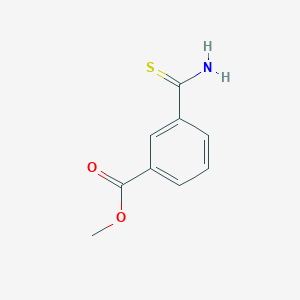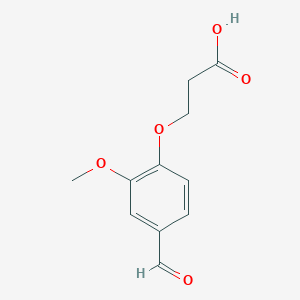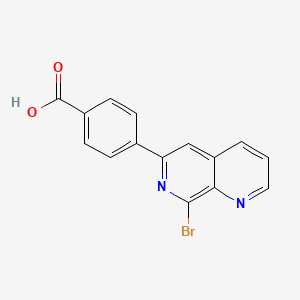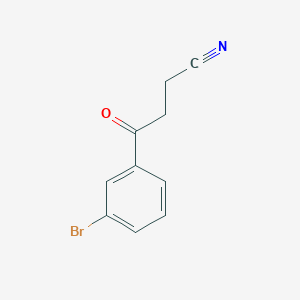![molecular formula C18H18N2O5 B1344875 [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-62-3](/img/structure/B1344875.png)
[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a chemical compound with the molecular formula C18H18N2O5 . It is also known as Glycine, N-[2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl]-N-phenyl- .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of342.34600 . Other properties such as density, boiling point, melting point, and flash point are not available in the current data .
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have synthesized compounds with structural similarities or related functional groups, demonstrating significant antimicrobial activities. For instance, compounds synthesized from O-Amino Phenol and Maleic Anhydride showed good activity against various bacterial strains such as K. pneumonea and E. faecalis. Similarly, 1,4 Benzothiazine derivatives and 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared and evaluated for their antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Kadian et al., 2012); (Kalekar et al., 2011); (Patel & Shaikh, 2011).
Synthesis of Biological Compounds
Research has also focused on synthesizing biological compounds, including salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds have the potential for the development of new drugs, showcasing the versatility of similar chemical structures in drug synthesis and application (Safonov et al., 2017).
Radical Scavenging Potency
The radical scavenging activity of related compounds has been investigated, demonstrating their potential in antioxidant applications. For example, novel chromophores with push-pull d-π-A structures were synthesized and analyzed for their photophysical properties and viscosity, including their ability to scavenge radicals. This indicates the potential use of these compounds in materials science and pharmacology, highlighting the importance of structural manipulations on their properties (Jachak et al., 2021).
Propriétés
IUPAC Name |
2-(N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-17(10-20(11-18(22)23)14-4-2-1-3-5-14)19-9-13-6-7-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPYXXPSAWUHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

